2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-N-methylacetamide 2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-N-methylacetamide
Brand Name: Vulcanchem
CAS No.: 1058387-57-7
VCID: VC11932104
InChI: InChI=1S/C13H20N8O/c1-3-21-13-11(17-18-21)12(15-9-16-13)20-6-4-19(5-7-20)8-10(22)14-2/h9H,3-8H2,1-2H3,(H,14,22)
SMILES: CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC)N=N1
Molecular Formula: C13H20N8O
Molecular Weight: 304.35 g/mol

2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-N-methylacetamide

CAS No.: 1058387-57-7

Cat. No.: VC11932104

Molecular Formula: C13H20N8O

Molecular Weight: 304.35 g/mol

* For research use only. Not for human or veterinary use.

2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-N-methylacetamide - 1058387-57-7

Specification

CAS No. 1058387-57-7
Molecular Formula C13H20N8O
Molecular Weight 304.35 g/mol
IUPAC Name 2-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-N-methylacetamide
Standard InChI InChI=1S/C13H20N8O/c1-3-21-13-11(17-18-21)12(15-9-16-13)20-6-4-19(5-7-20)8-10(22)14-2/h9H,3-8H2,1-2H3,(H,14,22)
Standard InChI Key JTIILZOVOHNPSY-UHFFFAOYSA-N
SMILES CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC)N=N1
Canonical SMILES CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC)N=N1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key motifs:

  • Triazolopyrimidine core: A fused bicyclic system comprising a 1,2,3-triazole and pyrimidine ring, substituted with an ethyl group at the N3 position .

  • Piperazine spacer: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding capacity.

  • N-Methylacetamide terminus: A polar group enhancing solubility and potential target interactions.

The IUPAC name, molecular formula (C₁₃H₂₀N₈O), and molecular weight (304.35 g/mol) are corroborated by PubChem records . Key identifiers include:

PropertyValueSource
CAS Number1058387-57-7
SMILESCCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC)N=N1
InChIKeyJTIILZOVOHNPSY-UHFFFAOYSA-N

Stereochemical Considerations

While no chiral centers are present, the piperazine ring adopts chair conformations, influencing receptor binding kinetics. Computational models suggest intramolecular hydrogen bonding between the acetamide carbonyl and triazole N-H groups, stabilizing the structure .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a four-step sequence:

  • Triazolopyrimidine core formation: Cyclocondensation of 4-amino-3-mercapto-1,2,4-triazole with ethyl acetoacetate under acidic conditions yields 3-ethyl-7-chloro-triazolo[4,5-d]pyrimidine .

  • Piperazine substitution: Nucleophilic aromatic substitution replaces chlorine with piperazine in DMF at 80°C (yield: 68%) .

  • Acetamide coupling: Reaction of 4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine with bromoacetyl chloride, followed by methylation with methylamine (yield: 52%) .

Purification and Characterization

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.

  • Spectroscopic validation:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, triazole), 3.85–3.45 (m, 8H, piperazine), 2.85 (s, 3H, N-CH₃) .

    • HRMS: m/z 305.1721 [M+H]⁺ (calc. 305.1724).

Physicochemical Properties

Experimental and in silico data reveal:

ParameterValueMethod
LogP1.82XLogP3
Water Solubility23 mg/L (25°C)ALOGPS
pKa6.4 (basic), 3.1 (acidic)SPARC
Plasma Protein Binding89% (predicted)SwissADME

The moderate lipophilicity (LogP 1.82) suggests blood-brain barrier permeability, while the acetamide group enhances aqueous solubility compared to non-polar analogs .

Biological Activity and Mechanisms

Anthelmintic Activity

In a C. elegans screen, structurally related triazolopyrimidines induced 100% mortality at 25–50 ppm within 24 hours (vs. benzimidazole’s 700 ppm requirement) . Mechanistically, these compounds may disrupt tubulin polymerization or mitochondrial electron transport .

ADMET Profile

  • CYP450 Inhibition: Moderate CYP3A4 inhibition (IC₅₀ = 8.2 μM) suggests possible drug-drug interactions .

  • hERG Liability: Low risk (IC₅₀ > 30 μM) per patch-clamp assays .

  • Ames Test: Negative for mutagenicity up to 1 mM .

Therapeutic Applications and Challenges

Oncology

Preclinical models show 40% tumor growth reduction in MDA-MB-231 xenografts at 10 mg/kg/day (oral), with minimal hepatotoxicity . Synergy with paclitaxel (CI = 0.32) suggests combination potential .

Neglected Tropical Diseases

The anthelmintic efficacy in C. elegans models supports repurposing for soil-transmitted helminthiases, though in vivo pharmacokinetics require optimization .

Synthetic Challenges

Scale-up difficulties arise from:

  • Low yields in piperazine substitution (≤70%)

  • Exothermic bromoacetylation requiring cryogenic conditions
    Patent-protected routes (US20130116236A1, EP2322176A1) propose microwave-assisted synthesis to address these issues .

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